The synthesis of tolmetin sodium dihydrate involves several steps, typically starting from readily available precursors. The general synthetic route includes:
The synthesis parameters typically involve temperatures ranging from 15 to 40 °C, with a preference for 20 to 30 °C during the hydrolysis step. The use of solvents like carbon disulfide has also been noted in some methods to enhance yield and purity .
Tolmetin sodium dihydrate has a molecular formula of CHNONa·2HO. The molecular structure features a pyrrole ring substituted with a methyl group and a 4-methylbenzoyl group, which contributes to its biological activity.
The molecular weight is approximately 276.3 g/mol for the anhydrous form, while the dihydrate form weighs slightly more due to the inclusion of water molecules .
Tolmetin sodium dihydrate participates in several chemical reactions relevant to its pharmaceutical applications:
The primary mechanism of action for tolmetin sodium dihydrate involves the inhibition of cyclooxygenase enzymes (both COX-1 and COX-2). By blocking these enzymes, tolmetin reduces the conversion of arachidonic acid into prostaglandins and thromboxanes—compounds that mediate inflammation and pain.
Tolmetin sodium dihydrate exhibits several notable physical and chemical properties:
Tolmetin sodium dihydrate has several scientific and medical applications:
Tolmetin sodium dihydrate emerged as a pioneering pyrrole-acetic acid derivative in the 1970s, distinct from contemporary arylalkanoic acid NSAIDs like indomethacin. Its design capitalized on the p-tolyl carbonyl moiety attached to the pyrrole nucleus, optimizing COX inhibition while mitigating gastrointestinal toxicity associated with indole-based analogs. Early pharmacokinetic studies revealed tolmetin’s rapid absorption and short half-life (1–2 hours), necessitating frequent dosing—a limitation addressed later through advanced formulations [1] [5]. The compound’s zwitterionic nature (carboxylate anion and sodium cation) enhanced water solubility (>63 mg/mL), facilitating oral bioavailability [5] [8].
Table 1: Structural and Pharmacokinetic Comparison of Pyrrole-Based NSAIDs
Compound | Core Structure | COX-1 IC₅₀ (μM) | Aqueous Solubility | Key Design Innovation |
---|---|---|---|---|
Tolmetin sodium | Pyrrole-2-acetic acid | 0.35 | >100 mg/mL | p-Toluoyl substitution |
Zomepirac† | Pyrrole-1-acetic acid | Not reported | Moderate | Carbamoyl side chain |
Ketorolac | Pyrrolizine carboxylic acid | 0.079 | 50 mg/mL | Bridged bicyclic ring system |
†Withdrawn due to anaphylaxis risk.
Industrial synthesis of tolmetin hinges on Friedel-Crafts acylation of 1-methylpyrrole. Early routes required stoichiometric aluminum trichloride, generating hazardous waste. Modern advancements employ catalytic p-toluoyl chloride with 1-methylpyrrole in toluene, minimizing Lewis acid use [2]. The critical steps include:
Table 2: Industrial Catalytic Condensation Parameters
Parameter | Traditional Method | Optimized Method | Impact on Yield |
---|---|---|---|
Catalyst | AlCl₃ (3.0 eq) | AlCl₃ (0.2 eq) + Zeolite | ↑ Yield (82% → 91%) |
Solvent | Dichloromethane | Toluene | ↓ Toxicity |
Carboxylation Pressure | 1 atm | 4 atm | ↑ Conversion (75% → 88%) |
Purity Control | Titration | HPLC* | ↑ Purity (95% → 99.5%) |
High-Pressure Liquid Chromatography [6].
Green synthesis initiatives focus on three domains:
Table 3: Environmental Metrics in Green Synthesis
Metric | Pre-Green Process | Post-Green Process | Reduction |
---|---|---|---|
E-Factor* | 36 | 8 | 78% |
Solvent Consumption (L/kg) | 120 | 25 | 79% |
Energy Use (kWh/kg) | 85 | 40 | 53% |
Carbon Footprint (kg CO₂/kg) | 15 | 6 | 60% |
*Environmental factor = kg waste / kg product.
Table 4: Key Characteristics of Tolmetin Sodium Dihydrate
Property | Value | Source |
---|---|---|
CAS Registry Number | 64490-92-2 | [4] [9] |
Molecular Formula | C₁₅H₁₄NO₃·Na·2H₂O | [8] |
Molecular Weight | 315.30 g/mol | [5] [8] |
Solubility in Water | 100 mg/mL (317 mM) | [5] [8] |
COX-1 Inhibition (IC₅₀) | 0.35 μM | [8] |
COX-2 Inhibition (IC₅₀) | 0.82 μM | [8] |
Appearance | Off-white to beige crystalline powder | [4] [9] |
Storage Stability | 4°C (sealed, anhydrous) | [5] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7